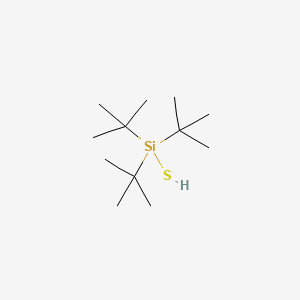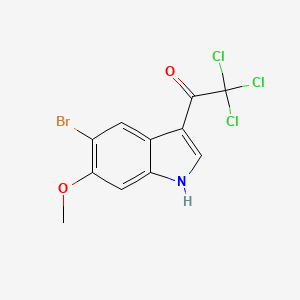
1-(4-Chloro-2-iodophenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-2-iodophenyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form strong hydrogen bonds. This compound is characterized by the presence of a chloro and an iodo substituent on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.
Vorbereitungsmethoden
The synthesis of 1-(4-Chloro-2-iodophenyl)guanidine typically involves the reaction of 4-chloro-2-iodoaniline with a guanidylating agent. One common method is the use of S-methylisothiourea as the guanidylating agent. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or column chromatography .
Industrial production methods for guanidines often involve the use of transition metal catalysts to facilitate the guanylation reaction. For example, catalytic guanylation of amines with carbodiimides can be employed to produce multisubstituted guanidines .
Analyse Chemischer Reaktionen
1-(4-Chloro-2-iodophenyl)guanidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo substituents on the phenyl ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions. For example, oxidation with hydrogen peroxide can yield corresponding nitro compounds.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-2-iodophenyl)guanidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 1-(4-Chloro-2-iodophenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The chloro and iodo substituents can enhance the compound’s binding affinity and specificity for certain targets .
Vergleich Mit ähnlichen Verbindungen
1-(4-Chloro-2-iodophenyl)guanidine can be compared with other guanidine derivatives such as:
1-(4-Chlorophenyl)guanidine: Lacks the iodo substituent, which can affect its reactivity and biological activity.
1-(4-Iodophenyl)guanidine: Lacks the chloro substituent, which can influence its chemical properties.
1-(4-Bromo-2-iodophenyl)guanidine: Contains a bromo substituent instead of chloro, which can alter its reactivity and interactions with biological targets.
The presence of both chloro and iodo substituents in this compound makes it unique and potentially more versatile in various applications.
Eigenschaften
Molekularformel |
C7H7ClIN3 |
|---|---|
Molekulargewicht |
295.51 g/mol |
IUPAC-Name |
2-(4-chloro-2-iodophenyl)guanidine |
InChI |
InChI=1S/C7H7ClIN3/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3H,(H4,10,11,12) |
InChI-Schlüssel |
ZVOJFNQFDDOUNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)I)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![Methyl 3-[7-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B13705472.png)
